molecular formula C15H13ClN2O2S B12201308 (3-chloro-6-methoxy-1-benzothiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

(3-chloro-6-methoxy-1-benzothiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

Cat. No.: B12201308
M. Wt: 320.8 g/mol
InChI Key: RLVZLLDTGOEPRB-UHFFFAOYSA-N
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Description

(3-chloro-6-methoxy-1-benzothiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is a complex organic compound that features both benzothiophene and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-6-methoxy-1-benzothiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(3-chloro-6-methoxy-1-benzothiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups .

Scientific Research Applications

(3-chloro-6-methoxy-1-benzothiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of (3-chloro-6-methoxy-1-benzothiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3-chloro-6-methoxy-1-benzothiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone apart is its unique combination of benzothiophene and pyrazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C15H13ClN2O2S

Molecular Weight

320.8 g/mol

IUPAC Name

(3-chloro-6-methoxy-1-benzothiophen-2-yl)-(3,5-dimethylpyrazol-1-yl)methanone

InChI

InChI=1S/C15H13ClN2O2S/c1-8-6-9(2)18(17-8)15(19)14-13(16)11-5-4-10(20-3)7-12(11)21-14/h4-7H,1-3H3

InChI Key

RLVZLLDTGOEPRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C3=C(S2)C=C(C=C3)OC)Cl)C

Origin of Product

United States

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